molecular formula C11H9F3N2O B13545331 1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one

Cat. No.: B13545331
M. Wt: 242.20 g/mol
InChI Key: FOCCEFWJOLNYDD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one is an organic compound that features a trifluoromethyl group and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones derived from o-nitrobenzaldehydes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Assembly: The final step involves the coupling of the indazole core with the trifluoromethylated intermediate under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the indazole moiety, which is known to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-(1-methyl-1h-indazol-3-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

    1,1,1-Trifluoro-3-(1h-indazol-3-yl)propan-2-one: Lacks the methyl group on the indazole moiety.

    1,1,1-Trifluoro-3-(1-methyl-1h-pyrazol-3-yl)propan-2-one: Contains a pyrazole ring instead of an indazole ring.

Uniqueness

1,1,1-Trifluoro-3-(1-methyl-1h-indazol-3-yl)propan-2-one is unique due to the combination of the trifluoromethyl group and the indazole moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

1,1,1-trifluoro-3-(1-methylindazol-3-yl)propan-2-one

InChI

InChI=1S/C11H9F3N2O/c1-16-9-5-3-2-4-7(9)8(15-16)6-10(17)11(12,13)14/h2-5H,6H2,1H3

InChI Key

FOCCEFWJOLNYDD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC(=O)C(F)(F)F

Origin of Product

United States

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